molecular formula C9H14ClN B2785011 (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride CAS No. 2460739-90-4

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride

Cat. No.: B2785011
CAS No.: 2460739-90-4
M. Wt: 171.67
InChI Key: LNFNJLICLFPKHC-JGJABSLASA-N
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Description

(1R,2S,6R,7S)-4-Azatricyclo[52102,6]dec-8-ene;hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require an acidic or basic medium, while reduction reactions often need a hydrogen atmosphere and a metal catalyst .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced analogs. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile employed .

Scientific Research Applications

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride is unique due to its specific stereochemistry and the presence of an azatricyclic core.

Properties

IUPAC Name

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h1-2,6-10H,3-5H2;1H/t6-,7+,8-,9+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFNJLICLFPKHC-JGJABSLASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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